Ethyl 2-(5-Oxazolyl)benzoate
Overview
Description
Ethyl 2-(5-Oxazolyl)benzoate, also known as ethyl 5-oxazolecarboxylate, is an organic compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 .
Molecular Structure Analysis
The InChI code for Ethyl 2-(5-Oxazolyl)benzoate is1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 2-(5-Oxazolyl)benzoate is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was explored, with its crystal structure determined using X-ray diffraction, showcasing intramolecular hydrogen bonding and weak interaction between oxygen atoms. This structural analysis facilitates understanding the compound's potential in material science and pharmaceutical applications (Marjani, 2013).
Biological Activity
- Research into the antiplatelet activity of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives identified compounds with selective activity against the protease-activated receptor 4 (PAR4), providing insights into novel antiplatelet drug candidates (Chen et al., 2008).
- Synthesis and evaluation of novel anti-juvenile hormone agents were conducted, revealing compounds that induced precocious metamorphosis in Bombyx mori larvae, suggesting potential applications in pest control (Furuta et al., 2007).
Organic Synthesis and Chemical Reactions
- Studies on the reactions of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole offered an efficient synthetic approach to novel azaheterocycles, highlighting the compound's utility in the development of heterocyclic chemistry (Goryaeva et al., 2015).
- A combinatorially convenient synthesis method for 5-substituted oxazole-4-carboxylic acid ethyl esters was developed, applicable to derivatives of various carboxylic acids, indicating the versatility of Ethyl 2-(5-Oxazolyl)benzoate in synthetic organic chemistry (Tormyshev et al., 2006).
Antimicrobial Activity
- The synthesis and antibacterial activity of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates against various bacteria, including gram-positive and gram-negative strains, were investigated, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Linhua, 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 . These codes provide guidance on how to handle the compound safely .
properties
IUPAC Name |
ethyl 2-(1,3-oxazol-5-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYJSSVCMBMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-Oxazolyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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